Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
Overview
Description
Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H15Cl2NO2 and its molecular weight is 276.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
New Isoquinoline Ring Synthesis
Ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, when treated with Li2PdCl4, undergoes cyclopalladation at C(6). This process leads to a sequence constituting a new synthesis of the isoquinoline ring, with functionalized substituents at C(3) and C(4) (Barr, Dyke, & Quessy, 1983).
Synthesis and Antiviral Activity
Compounds including 6-hydroxy-1-methyl-7-pyridin-3-yl-4,5-dihydropyrrolo[4,3,2-de]isoquinolin-3(1H)-ones were synthesized and their antiviral activity was studied. However, they were not notably active against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV) (Ivashchenko et al., 2014).
Analgesic and Spasmolytic Properties
Substituted 1-methyl-3,4-dihydro-isoquinolines were converted to compounds showing interesting analgesic and spasmolytic properties, especially those containing a halogenated phenylethyl group (Brossi, Besendrof, Pellmont, Walter, & Schinder, 1960).
Reactions with Nitrogen-Centered Nucleophiles
Ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates reacted with active nitrogen-centered nucleophiles, resulting in the opening of the pyrrole ring and the formation of various compounds (Surikova, Mikhailovskii, Polygalova, & Vakhrin, 2008).
Synthesis of New Substituted Acetamide Derivatives
Ethyl 6′,7′-dimethoxy-3′Н-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxylate was used to synthesize dihydroisoquinoline carboxamides, leading to new substituted amino- and sulfanylamides of tetrahydroisoquinoline series (Aghekyan & Panosyan, 2016).
X-ray Crystal Structure Analysis
Ethyl 2-amino-1-oxo-inden-3-carboxylate's structure was confirmed by X-ray crystallographic analysis, providing insights into its chemical structure (Kirby, Mcguigan, Mackinnon, & Mallinson, 1985).
Antibacterial Agents
Ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives was studied for potential antibacterial applications. The compounds showed moderate antibacterial activity (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
Synthesis of Novel Quinones
The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides, a new class of quinones, was reported, expanding the range of known quinone compounds (Jacobs, Deblander, Kesteleyn, Tehrani, & Kimpe, 2008).
Properties
IUPAC Name |
ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFNCZWJHGMHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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